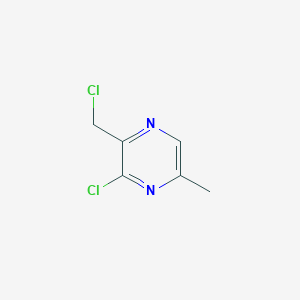

3-Chloro-2-(chloromethyl)-5-methylpyrazine

Description

BenchChem offers high-quality 3-Chloro-2-(chloromethyl)-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(chloromethyl)-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

3-chloro-2-(chloromethyl)-5-methylpyrazine |

InChI |

InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |

InChI Key |

GNCDCRCHAYSDMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-Chloro-2-(chloromethyl)-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-2-(chloromethyl)-5-methylpyrazine (CAS No. 58549-94-3) is readily available in the public domain. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including various chlorinated and methylated pyrazines. The information herein should be treated as a baseline for safe handling, and it is imperative that all laboratory work is conducted with the utmost caution, assuming the compound is hazardous. All users must perform their own risk assessments and adhere to all applicable local, state, and federal regulations.

The Rationale for a Proactive Safety Approach

In the fast-paced environment of drug discovery and chemical research, novel compounds are synthesized and utilized daily. 3-Chloro-2-(chloromethyl)-5-methylpyrazine is one such molecule that, while commercially available for research purposes, lacks a comprehensive, publicly accessible safety profile.[1] The presence of a chlorinated pyrazine core, coupled with a chloromethyl substituent, suggests potential for significant reactivity and biological activity. Halogenated heterocyclic compounds are known for their diverse applications in medicinal chemistry, but also for their potential to be irritants, toxins, and reactive intermediates. Therefore, a proactive and informed approach to safety is not just recommended, but essential. This guide is designed to bridge the current information gap by providing a scientifically grounded framework for the safe handling, storage, and emergency management of this compound.

Hazard Identification and Risk Assessment: An Evidence-Based Perspective

Based on the hazard classifications of similar pyrazine derivatives, a comprehensive risk assessment for 3-Chloro-2-(chloromethyl)-5-methylpyrazine should assume the following potential hazards.[2][3][4][5]

Table 1: Postulated Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

The rationale for these classifications stems from the known properties of related compounds. For instance, many chlorinated aromatic and heterocyclic compounds exhibit irritant properties due to their ability to react with biological macromolecules. The chloromethyl group is a known alkylating agent, which further increases the potential for skin and eye damage.

Prudent Handling and Engineering Controls: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All work with 3-Chloro-2-(chloromethyl)-5-methylpyrazine must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[6][7] The fume hood should have a continuous and verifiable airflow. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[2]

-

Hand Protection: Chemically resistant gloves are required. Given the lack of specific permeation data, it is advisable to use gloves made of a material known to be resistant to a broad range of chlorinated organic compounds, such as butyl rubber or Viton®. Nitrile gloves may offer limited protection and should be changed frequently.[6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the compound.[2][5]

-

Body Protection: A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for both safety and maintaining the chemical integrity of 3-Chloro-2-(chloromethyl)-5-methylpyrazine.

-

General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[3]

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[2]

Spill and Emergency Procedures: A Step-by-Step Response Plan

A clear and well-rehearsed emergency plan is paramount.

Minor Spill (Contained within a Fume Hood)

-

Alert: Inform colleagues in the immediate vicinity.

-

Isolate: Restrict access to the area.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Neutralize (if applicable and safe to do so): For acidic or basic compounds, a neutralizing agent may be used. However, for this compound, simple absorption is the recommended first step.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[3][6]

Major Spill (Outside of a Fume Hood)

-

Evacuate: Immediately evacuate the laboratory.

-

Alert: Activate the nearest fire alarm and notify emergency services (e.g., 911) and the institutional environmental health and safety (EHS) office.[8][9]

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Inform: Provide emergency responders with the name of the chemical and any available safety information.

Caption: Workflow for minor and major chemical spills.

First Aid Measures: Immediate Actions for Exposure

In the event of personal exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Caption: First aid procedures for exposure to hazardous chemicals.

Toxicological Profile: An Informed Postulation

While no specific toxicological data for 3-Chloro-2-(chloromethyl)-5-methylpyrazine exists in the public record, the following can be inferred from related structures:

-

Acute Effects: Likely to be an irritant to the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal irritation and systemic toxicity.[2][3]

-

Chronic Effects: The potential for chronic effects is unknown. However, as with many halogenated and alkylating compounds, prolonged or repeated exposure should be avoided.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic. However, the absence of data does not equate to the absence of risk. It has not been classified by IARC, NTP, or OSHA.[2]

Disposal Considerations: Responsible Waste Management

All waste containing 3-Chloro-2-(chloromethyl)-5-methylpyrazine must be treated as hazardous waste.

-

Waste Containers: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]

References

- Safety Data Sheet - [Similar Compound Name]. (Provide a general reference to a representative SDS for a chloro-pyrazine if possible, as a direct one is unavailable).

- Standard Operating Procedure for Handling Hazardous Chemicals. (A general reference to institutional or widely accepted SOPs).

-

PubChem. (n.d.). 3,5-Dichloro-2-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

University of California. (n.d.). Emergency Response Guidelines. Retrieved from [Link]

-

University of Sharjah. (2019). Emergency Response Guide. Retrieved from [Link]

-

Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

Sources

- 1. 58549-94-3|3-Chloro-2-(chloromethyl)-5-methylpyrazine|BLD Pharm [bldpharm.com]

- 2. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. chemscene.com [chemscene.com]

- 8. ehs.ucr.edu [ehs.ucr.edu]

- 9. bu.edu [bu.edu]

Methodological & Application

Application Notes & Protocols: Strategic Amination of Chloromethyl Pyrazines for Pharmaceutical Scaffolds

Introduction: The Strategic Importance of Aminomethyl Pyrazines

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The introduction of an aminomethyl side chain onto the pyrazine ring is a critical synthetic transformation, unlocking access to a vast chemical space of potential therapeutic agents. These aminomethyl pyrazines serve as versatile building blocks, enabling the construction of molecules with diverse biological activities, including potential anticancer, antibacterial, and antiviral properties[1][2].

The most direct and widely employed route to these valuable intermediates is the nucleophilic substitution of a chloromethyl pyrazine with a suitable amine. The chloromethyl group (-CH2Cl) acts as a potent electrophile, analogous to a benzyl chloride, making it highly susceptible to displacement by a wide range of nitrogen nucleophiles[1][3]. This guide provides an in-depth analysis of the reaction conditions governing this transformation, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.

Reaction Mechanism and Core Principles

The amination of a chloromethyl pyrazine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves the direct attack of the amine's lone pair of electrons on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

Figure 1: General SN2 mechanism for the amination of chloromethyl pyrazines.

The success and efficiency of this reaction are critically dependent on a set of interrelated parameters: the nucleophilicity of the amine, the choice of solvent, the reaction temperature, and the presence and nature of a base. Understanding the interplay of these factors is paramount for optimizing reaction yields and minimizing side products.

Key Reaction Parameters: A Causal Analysis

The Nature of the Amine (Nucleophile)

The inherent nucleophilicity of the amine is the primary driver of the reaction.

-

Primary & Secondary Aliphatic Amines: These are generally strong nucleophiles and react readily. Primary amines (R-NH₂) and secondary amines (R₂NH) are excellent substrates for this transformation. Excess amine is often used, serving both as the nucleophile and as a base to neutralize the HCl generated during the reaction[4][5].

-

Ammonia: As a potent nucleophile, ammonia (often used in liquid form or as a concentrated aqueous/alcoholic solution) readily displaces the chloride. A patent for a similar reaction with 2-chloro-5-chloromethyl-pyridine specifies using a large excess of liquid ammonia at temperatures ranging from -35°C to +25°C[6].

-

Aromatic Amines (Anilines): These are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, forcing conditions (higher temperatures) or catalysis may be required for efficient reaction[7].

The Role of the Solvent

The solvent plays a crucial role in mediating the reaction by solvating the reactants and influencing the nucleophilicity of the amine.

-

Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often the solvents of choice. They effectively solvate the cationic species in the reaction but do not strongly hydrogen-bond with the amine nucleophile, thus preserving its reactivity.

-

Alcohols (Ethanol, Methanol): While capable of dissolving the reactants, protic solvents can form hydrogen bonds with the amine, slightly reducing its nucleophilicity. However, they are often used successfully, especially when the amine is highly reactive or used in large excess.

-

Non-polar Solvents (Toluene, THF): These are suitable when the reactants have sufficient solubility. Tetrahydrofuran (THF) is a common choice, particularly for reactions run at or below room temperature[4]. Toluene can be effective, especially in protocols where water needs to be removed or when working with liquid ammonia[6]. The choice of solvent can significantly impact yield and by-product formation, making solvent screening a valuable optimization step[8].

The Influence of Temperature

Temperature directly controls the reaction rate.

-

Room Temperature: Many reactions with unhindered, nucleophilic amines proceed efficiently at ambient temperature, particularly when run for extended periods (6-16 hours)[5][9]. This is often preferred to minimize the formation of potential degradation products.

-

Elevated Temperatures (50-130°C): For less reactive amines, such as anilines, or to achieve faster reaction times, heating is necessary. However, this increases the risk of side reactions, such as over-alkylation (if the product amine is still nucleophilic) or elimination. Some protocols for related heteroaryl chlorides have noted reactions proceeding at 130°C in DMSO[7].

The Use of a Base

The SN2 reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine or the product, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid.

-

Excess Amine: The simplest approach is to use at least two equivalents of the reacting amine—one to act as the nucleophile and the second to act as the base[4].

-

Non-Nucleophilic Bases: When the amine is valuable or to avoid potential side reactions, an auxiliary, non-nucleophilic base is added. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

Experimental Protocols & Workflow

The following protocols provide a validated starting point for the amination of chloromethyl pyrazines. Researchers should consider small-scale trials to optimize conditions for their specific substrate and amine.

Figure 2: General experimental workflow for the amination reaction.

Protocol 1: General Amination Using Excess Amine (Room Temperature)

This protocol is adapted from methodologies used for similar heterocyclic scaffolds and is suitable for reactive primary and secondary amines[5].

Materials:

-

Chloromethyl pyrazine derivative (1.0 eq)

-

Primary or secondary amine (5-10 eq)

-

Solvent (e.g., THF, CH₂Cl₂, or neat)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a clean, dry round-bottom flask, add the chloromethyl pyrazine derivative (e.g., 0.20 mmol).

-

If using a solvent, add it now (e.g., 1-2 mL).

-

Add the liquid amine (1.0-2.0 mmol, 5-10 equivalents) to the flask. If the amine is a solid, dissolve it in a minimal amount of solvent before adding.

-

Stir the reaction mixture vigorously at room temperature (20-25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.

-

Perform an aqueous workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aminomethyl pyrazine.

Protocol 2: Amination with Gaseous/Liquid Ammonia

This protocol is based on the reaction with a related chloromethyl heteroaromatic compound and is effective for the synthesis of primary aminomethyl derivatives[6].

Materials:

-

2-Chloromethyl-pyrazine derivative (1.0 eq)

-

Liquid Ammonia (large excess)

-

Co-solvent (e.g., Toluene), optional

-

Pressure-rated vessel (autoclave) or a flask with a dry ice/acetone condenser

Procedure:

-

Cool a pressure-rated vessel or a three-neck flask equipped with a dry ice condenser to -78°C.

-

Condense the required volume of ammonia gas into the vessel.

-

Dissolve the 2-chloromethyl-pyrazine derivative (1.0 eq) in a minimal amount of pre-cooled toluene (if used).

-

Slowly add the substrate solution to the liquid ammonia with stirring.

-

Seal the vessel (if using an autoclave) or maintain the cold temperature and allow the reaction to stir. The temperature can be allowed to slowly rise to 0-5°C over several hours.

-

Monitor the reaction by sampling and quenching into an acidic solution for analysis (TLC or LC-MS). Typical reaction times are 4-12 hours.

-

Upon completion, carefully and slowly vent the excess ammonia in a well-ventilated fume hood.

-

Add water and an organic solvent (e.g., toluene or DCM) to the residue.

-

Basify the aqueous layer with NaOH solution to deprotonate the product amine salt.

-

Separate the organic layer, and extract the aqueous layer one more time.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude product, which can be purified by distillation or chromatography.

Summary of Reaction Conditions

The following table summarizes representative conditions for the amination of chloromethyl heterocycles, providing a comparative overview for experimental design.

| Substrate | Amine | Base | Solvent | Temp. | Time | Yield (%) | Reference |

| 5-Chloro-triazolo[4,3-a]pyrazine | Phenethylamine | Excess Amine | Neat | RT | 6 h | 82% | [5] |

| 5-Chloro-triazolo[4,3-a]pyrazine | Various Primary Amines | Excess Amine | Neat | RT | 16 h | 18-87% | [9] |

| 2-Chloro-5-chloromethyl-pyridine | Liquid Ammonia | Excess Amine | Toluene | 0-5°C | 8 h | 70% | [6] |

| 4-Chloro-6-(chloromethyl)-pyrazolo[3,4-d]pyrimidine | Methylamine (2 eq) | Excess Amine | THF | RT | N/A | 71% | [4] |

| Chloropyrazine | Morpholine | N/A | DMSO | 130°C | N/A | N/A | [7] |

Conclusion and Future Perspectives

The amination of chloromethyl pyrazines via SN2 reaction is a robust and highly versatile method for generating key intermediates in pharmaceutical synthesis. By carefully selecting the amine nucleophile, solvent, temperature, and base, researchers can achieve high yields and purity. The protocols outlined in this guide serve as a comprehensive starting point for developing and optimizing these crucial transformations. As drug discovery continues to demand novel and complex molecular architectures, the strategic application of this fundamental reaction will remain an indispensable tool for medicinal chemists worldwide.

References

- The Chemical Backbone: How 2-(Chloromethyl)pyrazine Fuels Organic Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.

- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (n.d.). PMC - NIH.

- The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. (n.d.).

- Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. (2025, September 15).

- Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. (n.d.). Synlett.

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021, November 1). MDPI.

- An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (n.d.). Benchchem.

- Unlocking Potential: 2-(Chloromethyl)pyrazine in Advanced Pharmaceutical Intermediates. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.

- Amination of chloropyrazine and 2-chloropyrimidine. (n.d.).

- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.). PMC - NIH.

- US Patent 5,026,864A: Preparation of 2-chloro-5-aminomethyl-pyridine. (1991).

- Pyrazine derivative synthesis in a continuous-flow system. (2024, December 16). PMC - NIH.

- Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Beilstein Journal of Organic Chemistry.

- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Beilstein Journal of Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Application Note: A Researcher's Guide to the Step-by-Step Synthesis of Vitamin B Analogs via Pyrazine Intermediates

Abstract: This document provides a detailed guide for the synthesis of key vitamin B analogs, specifically those related to riboflavin (Vitamin B2) and folic acid (Vitamin B9), using pyrazine-based intermediates. Pyrazine and its derivatives serve as versatile and strategically important synthons for constructing the core heterocyclic systems of these vitamins, namely the isoalloxazine and pteridine rings. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and self-validating protocols essential for reproducible research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to create novel vitamin analogs for therapeutic or diagnostic applications, such as enzyme inhibitors or molecular probes.[1][2][3]

Part 1: Introduction - The Strategic Role of Pyrazines in Vitamin B Analog Synthesis

Vitamins are essential organic compounds that organisms require in small quantities for proper metabolic function. Their analogs are indispensable tools in biochemical research and are foundational to the development of numerous therapeutic agents, particularly in antimicrobial and anticancer therapies.[4] Many vitamin B group members, such as riboflavin and folic acid, are built upon nitrogen-containing heterocyclic cores. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-relationship, is a fundamental building block for these complex structures.[5][6]

The strategic advantage of using pyrazine intermediates lies in their chemical versatility and structural similarity to the pteridine and isoalloxazine ring systems found in folic acid and riboflavin, respectively.[7] Synthetic methodologies leveraging pyrazine precursors allow for the systematic introduction of various functional groups, enabling the creation of a diverse library of analogs with tailored biological activities.[8] This guide details two robust synthetic pathways that exemplify this strategy.

Part 2: Synthesis of Folic Acid (Vitamin B9) Analogs from Pyrazine Precursors

2.1: Rationale & Strategy: Targeting the Pteridine Core

Folic acid and its analogs, known as antifolates, are crucial in cancer chemotherapy.[4] The core of folic acid is a pteridine ring system. A highly effective strategy for synthesizing pteridine derivatives involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyrazine core. The synthesis of pteridine derivatives from pyrazine-2,3-dicarbonitrile is a well-established method that offers a clear and adaptable route to a variety of folic acid analogs.[9] This protocol is based on the work of Tagawa and Ohta, which demonstrates a radical substitution followed by a guanidine-mediated cyclization.

2.2: Experimental Workflow: Pteridine Synthesis

Caption: Workflow for synthesizing pteridine analogs from a pyrazine precursor.

2.3: Detailed Experimental Protocol

This protocol outlines the synthesis of a 2-amino-6-(anilinomethyl)-1,7-dimethylpteridin-4(1H)-imine, an analog of the pteridine core of folic acid.[9]

Step 1: Radical Hydroxymethylation of 5-Methylpyrazine-2,3-dicarbonitrile

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 5-methylpyrazine-2,3-dicarbonitrile (1.0 eq) in a suitable solvent such as acetonitrile.

-

Initiation: Add a radical initiator, such as ammonium persulfate (1.2 eq), and a source of the hydroxymethyl radical, such as methanol (used as a co-solvent). Heat the mixture to reflux (approximately 80-85°C).

-

Radical Generation: Slowly add sulfuric acid (0.5 eq) dropwise to the heated solution. The acid promotes the formation of sulfate radicals, which then abstract a hydrogen atom from methanol to generate the hydroxymethyl radical.

-

Reaction & Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (1:1). The appearance of a new, more polar spot indicates the formation of the product.

-

Work-up & Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxymethyl-6-methylpyrazine-2,3-dicarbonitrile.[9]

Step 2: Cyclization with Guanidine to Form the Pteridine Ring

-

Guanidine Solution: Prepare a solution of guanidine by dissolving guanidine hydrochloride (3.0 eq) in a solution of sodium ethoxide in absolute ethanol. The sodium ethoxide is prepared by carefully adding sodium metal (3.0 eq) to cold, anhydrous ethanol.

-

Reaction: Add the pyrazine dinitrile intermediate from Step 1 (1.0 eq) to the guanidine solution.

-

Cyclization: Heat the mixture to reflux for 8-12 hours. The guanidine will react with the two nitrile groups on the pyrazine ring to form the fused pyrimidine ring, resulting in the pteridine core.

-

Isolation: Cool the reaction mixture. The product, a 2-amino-pteridine derivative, may precipitate. The precipitate can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.[9]

2.4: Mechanistic Insights & Causality

-

Radical Initiation: The use of ammonium persulfate and sulfuric acid is a classic method for generating radicals. The choice of methanol as the radical source is efficient and cost-effective for introducing a C1 unit that can be further modified.

-

Guanidine Cyclization: Guanidine is an ideal reagent for this transformation as it is a 1,3-diamine equivalent with the correct nucleophilicity to attack the nitrile carbons, leading to the formation of the six-membered pyrimidine ring containing the characteristic amino group at position 2 of the pteridine system.

2.5: Protocol Validation & Characterization

-

In-Process Controls: TLC is crucial for monitoring the consumption of the starting material and the formation of the product in each step.

-

Final Product Characterization: The identity and purity of the final pteridine analog should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of protons on the pteridine core, the side chain, and the amino group.

-

IR Spectroscopy: To identify key functional groups, such as N-H stretches from the amino group and C=N stretches within the aromatic rings.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

2.6: Data Summary

| Step | Product | Typical Yield | Analytical Notes |

| 1 | 5-hydroxymethyl-6-methylpyrazine-2,3-dicarbonitrile | 60-75% | Appearance of an -OH stretch in IR spectrum. |

| 2 | 2-Amino-pteridine Analog | 50-65% | Characteristic shifts in ¹H NMR for pteridine protons.[9] |

Part 3: Synthesis of Riboflavin (Vitamin B2) Analogs via Pyrazine Ring Formation

3.1: Rationale & Strategy: Constructing the Isoalloxazine (Flavin) Core

Riboflavin contains an isoalloxazine ring system, which can be viewed as a quinoxaline fused with a pyrimidinedione ring. Quinoxalines are benzo-fused pyrazines. A classical and effective method for synthesizing the pyrazine core of these systems is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][10] This approach can be adapted to build flavin analogs by starting with an appropriately substituted aromatic 1,2-diamine and condensing it with a reagent that provides the remaining carbons for the isoalloxazine structure. The biosynthesis of riboflavin itself involves the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form the lumazine core, which highlights the biological relevance of condensing diamines with dicarbonyl-like precursors.[7]

3.2: Experimental Workflow: Flavin Analog Synthesis

Caption: One-pot synthesis of a flavin analog via diamine condensation.

3.3: Detailed Experimental Protocol

This protocol describes a general method for the synthesis of an isoalloxazine (flavin) analog.

Step 1: Condensation of an o-phenylenediamine with Alloxan

-

Reaction Setup: In a round-bottom flask, dissolve the chosen N-substituted-o-phenylenediamine (1.0 eq) in glacial acetic acid. The N-substituent will become the group at the N10 position of the flavin analog (e.g., N-ribityl-o-phenylenediamine for a riboflavin-like structure).

-

Addition of Reagents: Add boric acid (1.2 eq) to the solution. This acts as a catalyst and dehydrating agent. Warm the mixture gently to about 60°C to ensure dissolution.

-

Condensation: Add alloxan monohydrate (1.0 eq) to the warm solution in one portion. The mixture will typically develop a deep yellow or orange color characteristic of flavins.

-

Reaction & Monitoring: Heat the mixture to reflux (around 110-120°C) for 1-2 hours. The reaction can be monitored by observing the precipitation of the flavin analog product, which is often sparingly soluble in acetic acid.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The solid product can be collected by filtration. Wash the solid sequentially with hot acetic acid, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or by column chromatography if necessary.

3.4: Mechanistic Insights & Causality

-

Choice of Reactants: The o-phenylenediamine provides the benzene and pyrazine portions of the final structure. Alloxan, a pyrimidine derivative, is an excellent electrophile that acts as the 1,2-dicarbonyl equivalent and simultaneously provides the pre-formed pyrimidinedione ring.

-

Acid Catalysis: Glacial acetic acid serves as both the solvent and an acid catalyst, protonating the carbonyl groups of alloxan and facilitating the nucleophilic attack by the diamine. Boric acid assists in the dehydration step, driving the condensation reaction to completion. This one-pot reaction is highly efficient for forming the complete tricyclic isoalloxazine system.

3.5: Protocol Validation & Characterization

-

Trustworthiness: The formation of the intensely colored flavin product is a strong visual indicator of reaction success. The low solubility of many flavins in common organic solvents aids in their purification by precipitation.

-

Final Product Characterization:

-

UV-Vis Spectroscopy: Flavin analogs have characteristic absorption spectra with peaks typically around 370 nm and 450 nm.[11] This is a primary method for identification.

-

Fluorescence Spectroscopy: Many flavins are highly fluorescent, emitting in the green-yellow region (~525 nm). This property is another key identifier.

-

¹H NMR & ¹³C NMR: To confirm the full structure of the aromatic system and substituents.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

-

3.6: Data Summary

| Step | Product | Typical Yield | Analytical Notes |

| 1 | Isoalloxazine (Flavin) Analog | 70-90% | Intense yellow/orange solid. Characteristic UV-Vis absorbance at ~370 and 450 nm. Green/yellow fluorescence.[11] |

Part 4: Concluding Remarks

The synthetic routes detailed in this application note demonstrate the power and versatility of pyrazine intermediates in the construction of complex vitamin B analogs. The synthesis of pteridines via functionalized pyrazine dinitriles and the direct formation of the isoalloxazine core through diamine condensation are robust, adaptable, and grounded in fundamental principles of heterocyclic chemistry. By understanding the causality behind these protocols, researchers can modify and expand upon these methods to develop novel molecular probes and therapeutic candidates targeting vitamin-dependent pathways.

Part 5: References

-

Cushman, M., et al. (2007). Synthesis and Enzyme Inhibitory Activity of the S-Nucleoside Analogue of the Ribitylaminopyrimidine Substrate of Lumazine Synthase and Product of Riboflavin Synthase. The Journal of Organic Chemistry, 72(19), 7167–7175. [Link]

-

Cushman, M., et al. (2007). Synthesis and enzyme inhibitory activity of the s-nucleoside analogue of the ribitylaminopyrimidine substrate of lumazine synthase and product of riboflavin synthase. PubMed. [Link]

-

Tagawa, H., & Ohta, A. (1997). Synthesis of pteridine derivatives related to folic acid and methanopterin from pyrazine-2,3-dicarbonitrile. Semantic Scholar. [Link]

-

Cushman, M., et al. (2004). Design, Synthesis, and Evaluation of 9-d-Ribitylamino-1,3,7,9-tetrahydro-2,6,8-purinetriones Bearing Alkyl Phosphate and α,α-Difluorophosphonate Substituents as Inhibitors of Riboflavin Synthase and Lumazine Synthase. The Journal of Organic Chemistry, 69(3), 797–807. [Link]

-

Chen, J. (n.d.). Lumazine synthase inhibitors: Part I. Structure-based design and synth. Purdue University e-Pubs. [Link]

-

Bacher, A., et al. (2008). Biosynthesis of Riboflavin. EcoSal Plus. [Link]

-

El-Gazzar, A. R. B. A., et al. (2021). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Molecules, 26(2), 434. [Link]

-

Frank, S., et al. (2005). Anaerobic synthesis of vitamin B12: characterization of the early steps in the pathway. Biochemical Society Transactions, 33(Pt 4), 811–814. [Link]

-

Rastogi, A. (2016). Synthesis and reactions of Pyrazine. Slideshare. [Link]

-

Balaraman, E., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 9(1), 260–265. [Link]

-

Chylewska, A., et al. (2013). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

-

Szutowska, J., & Seredyński, R. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. MDPI. [Link]

-

Beer, B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]

-

Chylewska, A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

-

Chemistry LibreTexts. (2024). 13: Synthesis of Vitamin B₁₂. Chemistry LibreTexts. [Link]

-

Ferguson, D. J. (2018). Synthetic Studies of Vitamin B12. ResearchGate. [Link]

-

Smith, E. L., et al. (1962). Partial Synthesis of Vitamin B12 Coenzyme and Analogues. SciSpace. [Link]

-

Gu, X., et al. (2024). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. PMC. [Link]

-

Kaczmarczyk, A., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. PMC. [Link]

-

Mukherjee, S., & Ortiz-Maldonado, M. (2013). Synthesis and application of isotopically labeled flavin nucleotides. SciSpace. [Link]

-

Heiran, R., et al. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

-

Dr. Krishna Swamy G. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

-

Harianingsih, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Ong, P. S., & Sbia, L. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Bacher, A., et al. (2000). Biosynthesis of vitamin b2 (riboflavin). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and enzyme inhibitory activity of the s-nucleoside analogue of the ribitylaminopyrimidine substrate of lumazine synthase and product of riboflavin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Lumazine synthase inhibitors: Part I. Structure-based design and synth" by Jinhua Chen [docs.lib.purdue.edu]

- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Stability of Chloromethyl Pyrazines

Welcome to the Technical Support Center for handling chloromethyl-substituted pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability issues related to the chloromethyl group, specifically its susceptibility to hydrolysis. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure the integrity of your compounds and the success of your experiments.

Introduction: The Challenge of the Chloromethyl Pyrazine Moiety

The chloromethyl group attached to a pyrazine ring is a versatile synthetic handle. However, its structural similarity to a benzylic halide makes it highly susceptible to nucleophilic substitution, particularly hydrolysis, which can lead to the formation of unwanted hydroxymethyl byproducts or subsequent degradation. Understanding and controlling the factors that influence this hydrolysis is critical for successful synthesis, purification, and storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My NMR/LC-MS analysis shows a growing impurity with a mass increase of 18 Da (loss of HCl, addition of H₂O). Is this hydrolysis?

Answer: Yes, this is a classic sign of hydrolysis of the chloromethyl group to a hydroxymethyl group. The reaction involves the displacement of the chloride ion by a water molecule.

Underlying Mechanism: The hydrolysis of a chloromethyl pyrazine, analogous to benzyl chloride, can proceed through either an SN1 or SN2 mechanism, both of which are promoted by water.[1][2]

-

SN1 Pathway: In polar protic solvents like water, the reaction can proceed via a resonance-stabilized carbocation intermediate. The electron-withdrawing nature of the pyrazine ring can influence the stability of this intermediate.

-

SN2 Pathway: Water, although a weak nucleophile, can directly attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This pathway is accelerated by basic conditions, where the more potent nucleophile, hydroxide ion (OH⁻), is present.[3][4]

// Nodes Substrate [label="Pyrazine-CH₂Cl", fillcolor="#F1F3F4", style=filled]; H2O [label="H₂O (Nucleophile)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Intermediate [label="Transition State / Carbocation Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Product [label="Pyrazine-CH₂OH", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Byproduct [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges Substrate -> Intermediate [label="Nucleophilic Attack"]; H2O -> Intermediate; Intermediate -> Product [label="Chloride Loss"]; Intermediate -> Byproduct; } .enddot

Troubleshooting Steps:

-

Solvent Selection: Immediately switch to anhydrous aprotic solvents for your reaction or purification. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile. Ensure solvents are freshly distilled or from a sealed bottle to minimize water content.

-

Control the Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

-

Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible. Hydrolysis rates increase with temperature.[5]

FAQ 2: I am running a reaction with an amine nucleophile, but I am getting the hydrolyzed byproduct as the major product. How can I favor the desired amination?

Answer: This is a common issue of competing nucleophiles (your amine vs. water). To favor your desired reaction, you must optimize conditions to enhance the reactivity of your amine relative to water and minimize the presence of water.

Troubleshooting Workflow:

// Nodes Start [label="Problem: Hydrolysis Competes with Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Step1 [label="Step 1: Rigorous Exclusion of Water", fillcolor="#F1F3F4", style=filled]; Step2 [label="Step 2: Add a Non-Nucleophilic Base", fillcolor="#F1F3F4", style=filled]; Step3 [label="Step 3: Increase Nucleophile Concentration", fillcolor="#F1F3F4", style=filled]; Step4 [label="Step 4: Solvent Choice", fillcolor="#F1F3F4", style=filled]; Outcome [label="Desired Product: Pyrazine-CH₂-Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Edges Start -> Step1; Step1 -> Step2 [label="Use anhydrous solvents & inert atmosphere"]; Step2 -> Step3 [label="e.g., DIPEA, 2,6-Lutidine"]; Step3 -> Step4 [label="Use 1.5-2.0 eq. of amine"]; Step4 -> Outcome [label="Aprotic solvent (e.g., DMF, Acetonitrile)"]; } .enddot

Detailed Protocol Steps:

-

Rigorous Water Exclusion:

-

Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator.

-

Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

-

If your amine is a salt (e.g., hydrochloride), ensure it is thoroughly dried before use.

-

-

Use of a Non-Nucleophilic Base: The HCl generated during the reaction can protonate your amine nucleophile, rendering it inactive. Adding a non-nucleophilic base scavenges this acid.

-

Recommended Bases: Diisopropylethylamine (DIPEA) or 2,6-Lutidine.

-

Why not NaOH or K₂CO₃? These are often used in aqueous solutions or are hygroscopic, re-introducing water and the competing hydroxide nucleophile.

-

-

Solvent and Temperature Considerations:

-

Polar aprotic solvents like DMF or acetonitrile can be excellent choices as they solubilize amine salts and are less prone to participating in hydrolysis.

-

Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0°C or room temperature).

-

FAQ 3: My chloromethyl pyrazine compound degrades during silica gel column chromatography. What are my options?

Answer: Silica gel is acidic and contains adsorbed water, creating a perfect microenvironment for hydrolysis.

Troubleshooting Options for Purification:

| Method | Rationale | Protocol |

| Neutralized Silica Gel | Reduces surface acidity to prevent acid-catalyzed hydrolysis. | 1. Prepare a slurry of silica gel in your desired eluent. 2. Add 1% triethylamine (or another volatile base) to the slurry and the mobile phase. 3. Pack and run the column as usual. |

| Alternative Stationary Phases | Alumina (basic or neutral) or Florisil can be less harsh alternatives. | Perform small-scale TLC tests on alumina or Florisil plates to check for separation and stability before committing to a column. |

| Aqueous Work-up Avoidance | If possible, avoid aqueous washes post-reaction. | After the reaction, filter off any salts, and directly concentrate the solution before loading it onto the column (dry loading is preferred). |

| Crystallization | The gentlest purification method if your compound is a solid. | Attempt to crystallize the crude product from a suitable anhydrous solvent system. |

FAQ 4: Can I use a protecting group strategy to avoid this issue altogether?

Answer: Absolutely. If direct chloromethylation is problematic, or if the chloromethyl intermediate is too unstable for subsequent steps, a protecting group strategy is an excellent and robust alternative. A common approach is to use a more stable precursor, like a hydroxymethyl or an ester group, and convert it to the chloromethyl group in the final step.

Example Workflow: Hydroxymethyl to Chloromethyl Conversion

This strategy involves synthesizing the stable hydroxymethyl pyrazine analog and converting it to the chloromethyl pyrazine immediately before its use in the next step.

// Nodes Start [label="Synthesize Stable Precursor:\nPyrazine-CH₂OH", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Step1 [label="Final Step: Chlorination", fillcolor="#F1F3F4", style=filled]; Reagents [label="SOCl₂ or (COCl)₂\nin Aprotic Solvent (DCM)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Product [label="Use Immediately:\nPyrazine-CH₂Cl", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Edges Start -> Step1; Reagents -> Step1; Step1 -> Product; } .enddot

Experimental Protocol: Conversion of Hydroxymethyl Pyrazine to Chloromethyl Pyrazine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the hydroxymethyl pyrazine (1.0 eq) and anhydrous DCM (10 mL per mmol of substrate).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride dropwise via the dropping funnel over 15 minutes. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up (Anhydrous): Once the reaction is complete, carefully concentrate the solvent under reduced pressure. The resulting crude chloromethyl pyrazine is often used in the next step without further purification to minimize decomposition.

Trustworthiness Note: This late-stage functionalization is a self-validating system. By keeping the unstable intermediate's lifetime to a minimum, you inherently reduce the opportunity for hydrolysis, ensuring the fidelity of the molecule passed to the subsequent step.

Summary of Key Stability Factors

| Parameter | Condition to AVOID (Promotes Hydrolysis) | Recommended Condition (Prevents Hydrolysis) |

| Solvent | Protic solvents (Water, Methanol, Ethanol) | Anhydrous Aprotic Solvents (THF, DCM, Toluene) |

| pH | Basic (pH > 7) or strongly acidic | Neutral to slightly acidic (pH 4-7)[6] |

| Temperature | Elevated temperatures (> 40°C) | Low to ambient temperatures (0°C to 25°C) |

| Atmosphere | Open to air (moisture ingress) | Inert atmosphere (Nitrogen, Argon) |

| Purification Media | Standard (acidic) silica gel | Neutralized silica, alumina, or non-chromatographic methods |

By carefully controlling these parameters, researchers can significantly mitigate the risk of hydrolysis and ensure the successful synthesis and handling of chloromethyl pyrazine derivatives.

References

- Filo. (2025, December 20). hydrolysis (of benzyl chloride).

- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729.

- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.

- Quora. (n.d.). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?

- Tanabe, K. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. Hokkaido University.

- Google Patents. (n.d.).

- RJPBCS. (n.d.).

- Angewandte Chemie International Edition. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.

- ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.

- Organic Synthesis. (n.d.). Protecting Groups.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- PMC. (2024, December 16).

- Moroccan Journal of Chemistry. (2022, May 25).

- ChemicalBook. (n.d.). Varenicline synthesis.

- ChemScene. (n.d.). 2-(Chloromethyl)pyrazine hydrochloride.

- SynArchive. (n.d.). Protecting Groups List.

- RSC Publishing. (n.d.).

- University of Glasgow. (n.d.). Studies In Pyrazine Chemistry.

- PMC. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.

- Benchchem. (n.d.).

- BenchChem. (2026, February 14).

- Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.).

- Google Patents. (n.d.).

- 2 Protection of Functional Groups. (n.d.).

- Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.

- Alchem Pharmtech. (n.d.). 2-Chloro-3-(chloromethyl)pyrazine.

- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.

- PubChemLite. (n.d.). 2-chloro-3-(chloromethyl)pyrazine (C5H4Cl2N2).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- PubMed. (1969). A comparison of some pyridyl-substituted pyrazines as analytical reagents.

- PubMed. (2002, August 15).

- European Patent Office. (2009, December 22).

- MDPI. (2023, January 19). Effects of Metal Concentration, pH, and Temperature on the Chlorophyll Derivative Content, Green Colour, and Antioxidant Activity of Amaranth (Amaranthus viridis) Purees.

- Allan Chemical Corporation. (2025, September 30). pH vs.

- Semantic Scholar. (2024, March 25).

- DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.

- ResearchGate. (n.d.). Kinetic studies of hydrazine and 2‐hydroxyethylhydrazine alkylation by 2‐chloroethanol: Influence of a strong base in the medium | Request PDF.

- ISCA. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.

- Lumen Learning. (n.d.). 19.5.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure.

- Scientific & Academic Publishing. (n.d.). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent.

- BLD Pharm. (n.d.). 2-Chloro-3-(chloromethyl)pyrazine hydrochloride.

Sources

- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 2. chemistry1.quora.com [chemistry1.quora.com]

- 3. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

Technical Support Center: Purification & Handling of 3-Chloro-2-(chloromethyl)-5-methylpyrazine

[1]

Topic: Purification, Stability, and Troubleshooting for 3-Chloro-2-(chloromethyl)-5-methylpyrazine CAS: 58549-94-3 (Free Base) | 128229-06-1 (HCl Salt) Role: Key intermediate in the synthesis of Olorofim (F901318) and other dihydroorotate dehydrogenase (DHODH) inhibitors.[1]

Part 1: Executive Summary & Safety Advisory

Warning: This compound is a reactive alkyl halide and a likely lachrymator .[1] It possesses a "benzylic-like" chloride that is highly susceptible to nucleophilic attack and hydrolysis.[1]

-

Primary Challenge: The chloromethyl group (-CH₂Cl) is chemically labile.[1] It degrades rapidly into the hydroxymethyl alcohol (hydrolysis) or dimerizes upon exposure to moisture or acidic media (e.g., untreated silica gel).[1]

-

Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Physical State: The free base is typically a low-melting solid or viscous oil; the hydrochloride salt is a stable solid.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Chromatography & Purification Issues

Q1: I am purifying the crude reaction mixture on silica gel, but my recovery is low, and I see a baseline streak. What is happening?

Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 6.5–7.0).[1] The chloromethyl group on the pyrazine ring is sensitive to acid-catalyzed hydrolysis, especially if residual moisture is present.[1] The silica acts as a surface for the conversion of the chloromethyl group (-CH₂Cl) to the alcohol (-CH₂OH), which adheres strongly to the silica (baseline streak).[1]

Solution: The "Neutralized Flash" Protocol You must neutralize the acidic sites on the silica gel before loading your compound.[1]

-

Pre-treat the Column: Flush the packed silica column with mobile phase containing 1% Triethylamine (Et₃N) .[1]

-

Run the Column: Use a standard gradient (e.g., Heptane/Ethyl Acetate) without further amine, or maintain 0.5% Et₃N if the compound is particularly unstable.[1]

-

Alternative: Use Neutral Alumina (Activity Grade III) instead of silica gel.[1] Alumina is less acidic and often provides better recovery for acid-sensitive alkyl halides.[1]

Q2: I cannot separate the mono-chloromethyl product from the bis-chloromethyl impurity (over-chlorination).

Diagnosis: Insufficient Polarity Contrast. If you synthesized this via radical halogenation of 2,3-dimethylpyrazine, over-chlorination is a common side reaction.[1] The polarity difference between the mono- and bis-chlorinated species is small.[1]

Solution: Fine-Tuned Gradient Elution

-

Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone or Dichloromethane (DCM)/Hexane .[1] Toluene often provides better "pi-pi" interaction selectivity for aromatic heterocycles.[1]

-

Gradient: Use a very shallow gradient (e.g., 0% to 10% Acetone in Toluene over 20 column volumes).

-

Check: The bis-chloromethyl impurity is slightly less polar and should elute first.[1]

Category B: Crystallization & Isolation[1]

Q3: My compound is "oiling out" during recrystallization instead of forming a solid.

Diagnosis: Supersaturation/Solvent Mismatch. The melting point of the free base is low.[1] If the solution is too concentrated or the cooling is too rapid, the compound separates as a liquid (oil) before organizing into a crystal lattice.[1]

Solution: Two-Solvent Recrystallization (Antisolvent Method) [1]

-

Dissolution: Dissolve the crude oil in the minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate (the "good" solvent).[1]

-

Precipitation: Slowly add Heptane or Hexane (the "bad" solvent) dropwise until a slight turbidity persists.[1]

-

Seeding: Add a seed crystal if available. If not, scratch the glass surface to induce nucleation.[1]

-

Slow Cooling: Do not place immediately in the freezer. Let it stand at room temperature for 2 hours, then move to 4°C.

Q4: The NMR spectrum shows a broad singlet around 4.7 ppm and the product is sticky.

Diagnosis: Hydrolysis (Formation of 3-Chloro-2-(hydroxymethyl)-5-methylpyrazine). The singlet at ~4.6–4.7 ppm corresponds to the methylene protons (-CH ₂-OH) of the hydrolyzed alcohol.[1] The chloride (-CH ₂-Cl) typically appears slightly upfield or downfield depending on the solvent (approx 4.6 ppm), but the alcohol protons are distinctively broad due to hydrogen bonding.[1]

Solution: Chemical Scavenging [1]

Part 3: Validated Experimental Protocols

Protocol 1: Neutralized Flash Chromatography (Best for Crude Purity <85%)[1]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase A: n-Heptane (or Hexane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (Et₃N).[1]

Step-by-Step:

-

Slurry Preparation: Mix silica gel with Heptane containing 1% v/v Et₃N . Pour into the column.[1][2][3]

-

Equilibration: Flush with 2 column volumes (CV) of Heptane/EtOAc (95:5) + 0.5% Et₃N.[1]

-

Loading: Dissolve the crude residue in a minimum volume of Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).[1] Load onto the column.[1][4]

-

Elution: Run a gradient from 0% to 20% EtOAc in Heptane over 15 CV.

-

Detection: Monitor UV at 254 nm (Pyrazine absorption).

-

Collection: Pool fractions. Important: Evaporate solvents at <40°C water bath temperature.[1] Higher temperatures can accelerate degradation.[1]

Protocol 2: Conversion to Hydrochloride Salt (For Long-Term Storage)

If the free base is too unstable, convert it to the HCl salt.[1]

-

Dissolve the purified free base in anhydrous Diethyl Ether (0.1 g/mL).[1]

-

Cool to 0°C in an ice bath.

-

Add 2M HCl in Ether (or Dioxane) dropwise with vigorous stirring.

-

A white to off-white precipitate will form immediately.[1]

-

Filter under Nitrogen (using a Schlenk frit if possible) to avoid moisture absorption.[1]

-

Wash the solid with cold pentane.[1]

-

Dry under high vacuum for 4 hours.

Part 4: Process Visualization

Diagram 1: Purification Decision Matrix

Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.

Diagram 2: Decomposition Pathway & Prevention[1]

Caption: Mechanism of acid-catalyzed hydrolysis on silica gel and required preventative steps.

Part 5: Quantitative Data Summary

Table 1: Solvent Compatibility & Stability Data

| Parameter | Value / Condition | Notes |

| Melting Point (HCl Salt) | 148–152°C (Dec) | Stable solid form.[1] |

| Melting Point (Free Base) | < 40°C (Often Oil) | Highly dependent on purity.[1] |

| TLC R_f Value | 0.45 | Solvent: Heptane/EtOAc (4:1).[1] |

| Solubility (Good) | DCM, EtOAc, THF, Chloroform | Suitable for loading/dissolving.[1] |

| Solubility (Poor) | Heptane, Hexane, Water | Suitable as antisolvents.[1] |

| Max Column Temp | 40°C | Do not heat column; risk of degradation.[1] |

| Storage Life | ~3 Months (Free Base) | At 4°C under Argon. |

| Storage Life | >12 Months (HCl Salt) | At 4°C under Argon.[1] |

Part 6: References

-

F2G Ltd. (2016).[1] Pyrrole Derivatives as DHODH Inhibitors. WO2016051163A1.[1]

-

Source Authority: Primary patent describing the synthesis of Olorofim (F901318) and related pyrazine intermediates.[1]

-

-

Bayer AG. (1994).[1] Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US5329011A.[1]

-

Source Authority: Describes the purification of the closely related pyridine analog using silica gel chromatography, establishing the baseline for solvent selection (Petroleum ether/EtOAc).

-

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(Chloromethyl)pyrazine derivatives.

-

Source Authority: General safety handling for chloromethyl-heterocycles (Lachrymators/Corrosives).[1]

-

-

Organic Chemistry Portal. (2024).[1] Purification of Alkyl Halides.

-

Source Authority: General methodologies for stabilizing acid-sensitive alkyl halides during chromatography.[1]

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. US5403937A - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents [patents.google.com]

- 3. F2G Announces FDA Filing Acceptance of NDA for Olorofim for the Treatment of Invasive Fungal Infections [drug-dev.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Chloromethyl Pyrazines: A Comparative Technical Guide

Executive Summary

Chloromethyl pyrazines are critical electrophilic intermediates in the synthesis of pharmaceutical agents (e.g., antitubercular drugs) and flavor compounds. Their analysis by Mass Spectrometry (MS) presents unique challenges due to the interplay between the electron-deficient pyrazine ring and the labile chloromethyl side chain.

This guide provides a definitive comparison of the fragmentation behaviors of 2-(chloromethyl)pyrazine against its structural analogs: 2-methylpyrazine (non-halogenated) and 2-chloropyrazine (ring-halogenated). By understanding these distinct mechanistic pathways, researchers can confidently identify impurities, validate synthetic steps, and differentiate isomers in complex matrices.

Technical Introduction: The Chemistry of Fragmentation

The fragmentation of chloromethyl pyrazines under Electron Ionization (EI) is governed by two competing forces:

-

The "Benzylic-like" Effect: The methylene group attached to the aromatic pyrazine ring allows for the formation of a resonance-stabilized cation upon loss of the halogen. This is the dominant pathway for chloromethyl derivatives.

-

Ring Nitrogen Instability: The presence of 1,4-nitrogen atoms directs ring cleavage, often resulting in the neutral loss of Hydrogen Cyanide (HCN, 27 Da).

Unlike simple alkyl pyrazines, where

Comparative Fragmentation Analysis

The following analysis contrasts the spectral signatures of the target compound against its most common analogs.

Diagnostic Ion Comparison Table

| Feature | 2-(Chloromethyl)pyrazine | 2-Methylpyrazine | 2-Chloropyrazine |

| Molecular Ion ( | m/z 128 / 130 (3:1 ratio) | m/z 94 (Base peak often) | m/z 114 / 116 (3:1 ratio) |

| Primary Loss | -Cl | -H | -HCN (27 Da) |

| Base/Major Peak | m/z 93 (Pyrazinylmethyl cation) | m/z 93 (Pyrazinylmethyl cation) | m/z 87 (Loss of HCN) |

| Secondary Fragment | m/z 66 (Loss of HCN from m/z 93) | m/z 66 (Loss of HCN from m/z 93) | m/z 52 (Ring fragmentation) |

| Isotope Pattern | Distinctive Chlorine cluster | None (M+1 is small 13C) | Distinctive Chlorine cluster |

| Mechanism Driver | Weak C-Cl bond (sp3) | C-H bond cleavage | Strong C-Cl bond (sp2) |

Detailed Mechanistic Differentiation

Case A: Chloromethyl Pyrazine (Target) vs. Methyl Pyrazine

-

Convergence of Spectra: Interestingly, both compounds generate a dominant ion at m/z 93 .

-

Differentiation: The key differentiator is the Molecular Ion .[3][4] Chloromethyl pyrazine shows the tell-tale 3:1 isotope ratio at m/z 128/130. If the ionization energy is too high and the molecular ion is weak, look for the absence of m/z 94 to rule out methyl pyrazine.

Case B: Chloromethyl Pyrazine vs. Chloropyrazine

-

Bond Strength Physics: In 2-chloropyrazine, the chlorine is attached directly to the aromatic ring (

carbon). This bond is significantly stronger than the benzylic -

Spectral Consequence:

-

Chloromethyl: Immediate loss of Cl is favored.

-

Chloropyrazine:[2] Retention of Cl is favored. The molecule prefers to lose HCN (27 Da) first, retaining the chlorine atom in the fragment (m/z 114

m/z 87).

-

Mechanistic Deep Dive: Fragmentation Pathways

The following diagram illustrates the specific fragmentation cascade for 2-(chloromethyl)pyrazine. Note the formation of the resonant-stabilized cation and subsequent ring degradation.

Figure 1: Proposed EI fragmentation pathway of 2-(chloromethyl)pyrazine showing the dominant loss of chlorine followed by sequential HCN losses.

Experimental Protocol: Validated Identification Workflow

To ensure high-confidence identification, the following protocol integrates sample preparation with specific MS tuning parameters.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (MeOH/EtOH) as chloromethyl pyrazines can undergo nucleophilic substitution (solvolysis) to form alkoxy ethers, leading to false identification.

-

Concentration: 10-50 ppm. High concentrations can lead to dimerization in the inlet.

GC-MS Instrument Parameters

-

Inlet Temp:

(Keep moderate to prevent thermal degradation). -

Column: Non-polar (e.g., DB-5ms or equivalent).

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35 - 200 (Ensure low mass range captures HCN fragments).

Analytical Workflow Diagram

Figure 2: Decision tree for the identification of chloromethyl pyrazine, emphasizing the critical isotope check.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation mechanisms including benzylic cleavage).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Methylpyrazine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. (2023). Pyrazine, 2,6-bis(chloromethyl)- Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

ChemGuide. (2023). Mass Spectra - The M+2 Peak (Halogen Isotopes). Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

Sources

A Tale of Two Chlorines: A Comparative Guide to the Reactivity of 3-Chloro-2-(chloromethyl)-5-methylpyrazine and 2,3-Dichloropyrazine for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazine scaffolds are of paramount importance, serving as core components in a multitude of pharmaceuticals and agrochemicals.[1] Their utility is largely dictated by the nature and position of substituents, which in turn govern their reactivity and potential for elaboration. This guide provides an in-depth, objective comparison of two chlorinated pyrazine derivatives: 3-Chloro-2-(chloromethyl)-5-methylpyrazine and 2,3-Dichloropyrazine. We will explore their distinct chemical personalities, focusing on how the positioning of their chlorine atoms dictates their reactivity and, consequently, their applications in synthetic chemistry.

At a Glance: Structural and Physicochemical Distinctions

A fundamental understanding of the physical and chemical properties of these two molecules is essential before delving into their reactivity. The table below summarizes their key characteristics.

| Property | 3-Chloro-2-(chloromethyl)-5-methylpyrazine | 2,3-Dichloropyrazine |

| CAS Number | 58549-94-3 | 4858-85-9 |

| Molecular Formula | C₆H₆Cl₂N₂ | C₄H₂Cl₂N₂ |

| Molecular Weight | 177.03 g/mol | 148.98 g/mol |

| Appearance | Not widely reported, likely a solid or liquid | Colorless to light yellow liquid or solid |

| Boiling Point | Not widely reported | 190.6 °C at 1,013 hPa |

| Melting Point | Not widely reported | 22.5 – 24.5 °C |

| Solubility | Expected to be soluble in common organic solvents | Moderately soluble in organic solvents, sparingly soluble in water |

The most striking difference lies in their structures. 2,3-Dichloropyrazine features two chlorine atoms directly attached to the electron-deficient pyrazine ring. In contrast, 3-Chloro-2-(chloromethyl)-5-methylpyrazine possesses one chlorine atom on the pyrazine ring and another on a methyl substituent, creating a benzylic-like halide. This seemingly subtle distinction has profound implications for their chemical reactivity.

The Dueling Reactivities: A Mechanistic Perspective

The primary divergence in the chemical behavior of these two compounds stems from the different types of carbon-chlorine bonds they possess. This leads to distinct pathways for nucleophilic substitution, the cornerstone of their synthetic utility.

2,3-Dichloropyrazine: A Classic Substrate for Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly when substituted with good leaving groups like chlorine. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

In this two-step process, the nucleophile first attacks one of the chlorinated carbons to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled to restore the aromaticity of the ring. Both chlorine atoms in 2,3-dichloropyrazine are susceptible to substitution, and mono- or di-substitution can be achieved by controlling the reaction stoichiometry and conditions.[2] The reactivity of the second chlorine atom is influenced by the electronic nature of the newly introduced substituent.

3-Chloro-2-(chloromethyl)-5-methylpyrazine: A Tale of Two Reactive Sites

This molecule presents a more complex reactivity profile with two distinct electrophilic centers:

-

Aryl Chloride (C-Cl on the pyrazine ring): This chlorine atom is susceptible to SNAr reactions, similar to 2,3-dichloropyrazine. The electron-withdrawing nature of the pyrazine ring activates this position for nucleophilic attack.

-

Benzylic-like Chloride (C-Cl on the chloromethyl group): This chlorine atom is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is adjacent to the pyrazine ring. This structural feature makes it highly susceptible to SN2 reactions .[3][4]

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. The stability of the transition state is a key factor in this reaction. The proximity of the pyrazine ring can stabilize the transition state through electronic effects, making the chloromethyl group a highly reactive site.

This dual reactivity allows for selective functionalization. Milder nucleophiles or reaction conditions might favor substitution at the more reactive chloromethyl position, while stronger nucleophiles and harsher conditions could lead to substitution at both sites or preferentially at the ring position.

Synthetic Applications and Strategic Considerations

The differing reactivities of these two compounds make them suitable for distinct synthetic strategies in drug discovery and materials science.

2,3-Dichloropyrazine is an ideal starting material for the synthesis of:

-

Symmetrically and asymmetrically 2,3-disubstituted pyrazines: By using one or two different nucleophiles, a variety of functional groups such as amines, alkoxides, and thiolates can be introduced.[2]

-

Fused heterocyclic systems: The two adjacent chlorine atoms provide a handle for cyclization reactions to form bicyclic and polycyclic aromatic systems.

-

Pharmaceutical intermediates: It is a known precursor for various biologically active molecules.[1]

3-Chloro-2-(chloromethyl)-5-methylpyrazine is a valuable building block for:

-

Introducing a methylene-linked functional group: The chloromethyl group allows for the attachment of various moieties via a flexible single-carbon linker.

-

Orthogonally functionalized pyrazines: The different reactivities of the two chlorine atoms can be exploited to introduce different functional groups at the ring and the side chain in a stepwise manner.

-

Probing structure-activity relationships (SAR): The ability to modify both the ring and the side chain provides a versatile platform for medicinal chemists to explore the impact of structural changes on biological activity.

Experimental Protocols: A Practical Comparison

While specific, optimized protocols for every reaction are substrate-dependent, the following general procedures illustrate the typical conditions for nucleophilic substitution on each compound.

Protocol 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine with an Amine

This protocol describes a typical procedure for the monosubstitution of 2,3-Dichloropyrazine.

Materials:

-

2,3-Dichloropyrazine

-

Amine of choice (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in DMF, add the amine (1.1 eq) and K₂CO₃ (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution on the Chloromethyl Group of 3-Chloro-2-(chloromethyl)-5-methylpyrazine

This hypothetical protocol is based on standard SN2 reactions with benzylic-like halides.

Materials:

-

3-Chloro-2-(chloromethyl)-5-methylpyrazine

-